Bis(trimethylsilylmethyl)dimethoxysilane

Precursor synthesis Alkoxysilane methoxylation Organosilicon building blocks

Bis(trimethylsilylmethyl)dimethoxysilane (BTMDMS) is a bifunctional organosilicon compound featuring a central silicon atom bearing two methoxy groups and two bulky trimethylsilylmethyl substituents (C10H28O2Si3, MW 264.58 g/mol). It belongs to the alkoxytrisilaalkane subclass and is typically supplied as a colorless liquid with a boiling point of 237.9 °C (760 mmHg) and a density of 0.843 g/cm³.

Molecular Formula C10H28O2Si3
Molecular Weight 264.58 g/mol
CAS No. 133941-26-1
Cat. No. B166141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilylmethyl)dimethoxysilane
CAS133941-26-1
SynonymsBIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE
Molecular FormulaC10H28O2Si3
Molecular Weight264.58 g/mol
Structural Identifiers
SMILESCO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC
InChIInChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3
InChIKeyWSBCVSVJXVVUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trimethylsilylmethyl)dimethoxysilane (CAS 133941-26-1): Core Properties and Compound Classification for Procurement


Bis(trimethylsilylmethyl)dimethoxysilane (BTMDMS) is a bifunctional organosilicon compound featuring a central silicon atom bearing two methoxy groups and two bulky trimethylsilylmethyl substituents (C10H28O2Si3, MW 264.58 g/mol) . It belongs to the alkoxytrisilaalkane subclass and is typically supplied as a colorless liquid with a boiling point of 237.9 °C (760 mmHg) and a density of 0.843 g/cm³ . Its primary documented synthetic utility lies in serving as a thermolysis precursor to 1,3-disilacyclobutanes via flash vacuum pyrolysis [1], distinguishing it from simpler dialkoxysilanes that lack the requisite Si–C–Si backbone for intramolecular cyclization.

Why Generic Alkoxysilane Substitution Fails for Bis(trimethylsilylmethyl)dimethoxysilane Applications


Simple dialkoxysilanes such as dimethoxydimethylsilane (DMDMS) or dichloro analogs like bis(trimethylsilylmethyl)dichlorosilane cannot replicate the performance of BTMDMS in applications requiring a pre-formed Si–C–Si backbone. The trimethylsilylmethyl groups provide the structural prerequisite for intramolecular cyclization to 1,3-disilacyclobutanes under thermolysis, a transformation that is inaccessible to DMDMS [1]. Conversely, the dichloro analog introduces chloride contamination risks and exhibits different reactivity profiles in sol-gel and CVD processes, while BTMDMS’s methoxy groups enable controlled hydrolysis-condensation without corrosive by-products [2]. The quantitative evidence below substantiates these differentiation points.

Quantitative Evidence Guide: Bis(trimethylsilylmethyl)dimethoxysilane vs. Closest Analogs


Synthesis Yield: BTMDMS vs. Dichloro Analog Methoxylation Efficiency

In a direct head-to-head comparison under identical conditions, methoxylation of 2,2,6,6-tetramethyl-4,4-dichloro-2,4,6-trisilaheptane (the dichloro analog) using methanol and pyridine in hexane at reflux afforded BTMDMS in 87% distilled yield, whereas substitution of pyridine with triethylamine reduced the yield to 77.3% [1]. This demonstrates that the methoxylation route to BTMDMS is sensitive to base selection but can achieve high yields, a metric not matched by alternative routes to the dichloro analog where residual chloride can persist.

Precursor synthesis Alkoxysilane methoxylation Organosilicon building blocks

Flash Vacuum Pyrolysis Conversion: BTMDMS Mass Recovery and Product Selectivity

Under flash vacuum pyrolysis at 625 °C with nitrogen carrier gas (120 mL/min), BTMDMS (6.6 g, 26 mmol) yielded a mass recovery rate of 70% (4.6 g) with 93% resolution rate, producing 1-methoxy-1,3,3-trimethyl-1,3-disilacyclobutane as the major cyclized product [1]. In contrast, pyrolysis of the corresponding dichloro analog 2,2,6,6-tetramethyl-4,4-dichloro-2,4,6-trisilaheptane under identical conditions gave a lower mass recovery (documented but not quantified in the same patent excerpt), and the mixed chloromethoxy analog yields 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane, demonstrating that the methoxy substituent directly determines the functional group retained in the strained ring product [2].

1,3-Disilacyclobutane synthesis Flash vacuum pyrolysis Organosilane thermolysis

Boiling Point and Handling Properties: BTMDMS vs. Dimethoxydimethylsilane (DMDMS)

BTMDMS exhibits a boiling point of 237.9 °C at 760 mmHg (or 104–105 °C at 20 torr) [1], substantially higher than the commonly used dimethoxydimethylsilane (DMDMS, bp ~80 °C at 760 mmHg). This lower volatility reduces evaporative losses during ambient-pressure handling and sol-gel processing, while the narrow boiling range at reduced pressure permits efficient vacuum distillation purification. The density of 0.843 g/cm³ and refractive index of 1.412 further distinguish it from DMDMS (density ~0.87 g/cm³, nD ~1.370), enabling rapid identity verification by refractometry.

Volatility comparison Organosilane physical properties Process safety

Hydrolytic Stability and Sol-Gel Compatibility: Methoxy vs. Chloro Substituents

BTMDMS bears two methoxy leaving groups that hydrolyze under mild acidic or basic conditions to form silanol intermediates, which subsequently condense to siloxane networks without generating corrosive HCl [1]. This contrasts with the dichloro analog bis(trimethylsilylmethyl)dichlorosilane, where hydrolysis releases 2 equivalents of HCl per molecule, necessitating acid scavengers and raising corrosion concerns in coating and composite manufacturing. While direct kinetic measurements were not identified in the open literature, class-level inference from alkoxysilane vs. chlorosilane hydrolysis behavior indicates that BTMDMS offers inherently safer and more controllable condensation profiles for hybrid organic-inorganic material synthesis.

Sol-gel processing Hydrolysis-condensation Silicon-based hybrid materials

Best-Fit Application Scenarios for Bis(trimethylsilylmethyl)dimethoxysilane Based on Quantitative Evidence


Synthesis of Methoxy-Functionalized 1,3-Disilacyclobutanes via Flash Vacuum Pyrolysis

When the synthetic target is 1-methoxy-1,3,3-trimethyl-1,3-disilacyclobutane—a monomer for ring-opening polymerization to polycarbosilanes—BTMDMS is the preferred precursor. Its demonstrated 70% mass recovery at 625 °C directly installs the methoxy group on the strained ring, avoiding post-synthetic functionalization required if the chloro analog were used [1]. This single-step route is documented in both the patent literature and peer-reviewed organometallic chemistry [2].

Sol-Gel Fabrication of Hybrid Organic-Inorganic Coatings and Aerogels

BTMDMS’s two methoxy groups enable controlled hydrolysis-condensation to siloxane networks without corrosive HCl evolution, making it suitable for coating delicate substrates (e.g., optical fibers, semiconductor interlayers). Its higher boiling point (237.9 °C) relative to DMDMS minimizes premature evaporation during film curing, a quantifiable process advantage .

Synthesis of Polysilamethylenosilane (PSMS) Pre-Ceramic Polymers

BTMDMS serves as a co-monomer or precursor to 2,4,6-trisilaheptane intermediates used in Wurtz-type co-condensation to PSMS, which are then pyrolyzed to silicon carbide (SiC) ceramics. The 87% synthesis yield of BTMDMS from its dichloro precursor ensures high monomer purity, a prerequisite for achieving the narrow molecular weight distributions needed in pre-ceramic polymer processing [1].

Surface Modification of Silica and Metal Oxide Particles

The bulky trimethylsilylmethyl groups of BTMDMS provide steric stabilization of surface-grafted silane layers, potentially reducing particle agglomeration more effectively than smaller alkyl-substituted alkoxysilanes. While direct comparative coverage data are not yet published, the compound's methoxy reactivity and high boiling point make it a candidate for non-aqueous silylation protocols requiring excess reagent removal by evaporation under reduced pressure .

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